molecular formula C17H21NO5 B2980879 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1251009-64-9

2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2980879
CAS No.: 1251009-64-9
M. Wt: 319.357
InChI Key: LEWBEPAKAYGKGR-UHFFFAOYSA-N
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Description

Structure and Properties: The compound 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (hereafter referred to as the "Cbz-spiro compound") features a spirocyclic framework with an 8-oxa-2-azaspiro[4.5]decane core. The nitrogen atom at position 2 is protected by a benzyloxycarbonyl (Cbz) group, while position 4 contains a carboxylic acid moiety . This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis. The Cbz group is acid-labile and removable via hydrogenolysis, offering synthetic flexibility .

Molecular Formula: C₁₆H₁₉NO₅ Molecular Weight: 305.33 g/mol (calculated from PubChem data) .

Properties

IUPAC Name

2-phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c19-15(20)14-10-18(12-17(14)6-8-22-9-7-17)16(21)23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWBEPAKAYGKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 1251009-64-9) is a complex organic compound with a unique spirocyclic structure, characterized by the presence of both oxygen and nitrogen atoms. Its molecular formula is C17H21NO5C_{17}H_{21}NO_{5} with a molecular weight of approximately 319.36 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related spiro compounds have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds often fall within the low nanomolar range, indicating strong efficacy against resistant strains .

The biological activity of this compound is thought to be linked to its ability to interact with bacterial topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt bacterial cell division and growth . The presence of the benzyloxycarbonyl group may enhance its binding affinity to target proteins, facilitating its antimicrobial effects.

Case Studies and Research Findings

A recent study explored the structure-activity relationship (SAR) of various analogs derived from spiro compounds, including this compound. The research indicated that modifications in the side chains significantly influenced the biological activity, with certain derivatives exhibiting enhanced potency against multidrug-resistant bacterial strains .

Table: Summary of Biological Activity Findings

Compound NameActivity TypeTarget OrganismsMIC Range (µg/mL)
2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decaneAntibacterialStaphylococcus aureus<0.03125 - 0.25
Benzothiazole-based analogsAntibacterialEnterococcus faecalis, MDR strains<0.03125 - 0.25
Dual inhibitors of bacterial topoisomerasesAntimicrobialGram-positive and Gram-negative1 - 4

Research Applications

The unique structure of this compound makes it a valuable candidate for further research in drug development:

  • Antimicrobial Agents : Its potential as an antimicrobial agent can be explored further through in vivo studies.
  • Cancer Research : The compound's ability to inhibit specific enzymes may also be investigated for anticancer properties.
  • Chemical Synthesis : As a building block in organic synthesis, it can facilitate the development of more complex molecules with therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Cbz-spiro compound (Main compound) Cbz at N2, carboxylic acid at C4 C₁₆H₁₉NO₅ 305.33 Acid-labile Cbz protection; used in peptide synthesis and as a building block for inhibitors.
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride Fluorine at C4; hydrochloride salt C₉H₁₃FNO₃·HCl 253.67 Enhanced acidity (due to fluorine); improved solubility (salt form) .
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Benzyl at N2, carboxylic acid at C4 C₁₆H₂₁NO₃ 275.35 Lacks ester linkage; stable under basic conditions but susceptible to hydrogenolysis .
2-tert-Butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Boc at N2, carboxylic acid at C4 C₁₄H₂₃NO₅ 285.34 Boc protection (stable under acidic conditions); used in solid-phase synthesis .
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate Benzyl at N2, methyl ester at C4 C₁₇H₂₃NO₃ 289.40 Increased lipophilicity; ester group reduces acidity for improved membrane permeability .
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Methyl at N2, carboxylic acid at C4 C₁₀H₁₇NO₃ 199.25 Minimal steric hindrance; precursor for further functionalization .
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid (Parent compound) No substituents on N2; carboxylic acid at C4 C₉H₁₅NO₃ 185.22 Reactive intermediate for synthesizing derivatives; limited stability .

Comparative Analysis

Protecting Groups :
  • Cbz vs. Boc: The Cbz group in the main compound is removed via hydrogenolysis (e.g., H₂/Pd), whereas the Boc group in its analogue requires strong acids (e.g., trifluoroacetic acid). This makes the Boc derivative more suitable for stepwise syntheses requiring acid stability .
  • Benzyl vs. Cbz: The benzyl-substituted analogue lacks the carbonyloxy linkage, making it less polar and more stable under basic conditions but prone to hydrogenolysis like Cbz .
Substituent Effects :
  • Fluorine at C4 : The 4-fluoro derivative exhibits increased acidity (pKa ~3.74 predicted) compared to the parent compound, enhancing its reactivity in coupling reactions .
  • Methyl Ester vs. Carboxylic Acid : Esterification (e.g., methyl ester) reduces polarity, improving bioavailability but requiring hydrolysis for activation .

Research Findings

  • Synthetic Utility : The Cbz-spiro compound serves as a key intermediate in synthesizing spirocyclic peptidomimetics, as demonstrated in studies on antiviral agents .
  • Stability Studies : The Boc derivative shows superior stability in aqueous buffers (pH 3–7) compared to the acid-labile Cbz variant .
  • Biological Activity : Fluorinated spiro compounds exhibit enhanced binding to enzymatic pockets due to electronegative effects, as seen in kinase inhibition assays .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The spirocyclic structure introduces steric hindrance, complicating ring closure. A multi-step approach is recommended:

  • Step 1 : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during intermediate synthesis .
  • Step 2 : Optimize cyclization via microwave-assisted synthesis or catalytic acid/base conditions to enhance ring formation efficiency .
  • Step 3 : Purify intermediates using reverse-phase HPLC to achieve ≥95% purity, as validated in similar spirocyclic systems .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR : Confirm spirocyclic connectivity via characteristic 1H^1H-NMR shifts (e.g., axial-equatorial proton splitting in the oxa-azaspiro ring) .
  • LC-MS : Monitor molecular ion peaks ([M+H]+^+) at m/z 285.34 (C14_{14}H23_{23}NO5_5) to detect byproducts .
  • HPLC : Use C18 columns with acetonitrile/water gradients to resolve stereoisomers, critical for spiro compounds .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in spirocyclization reactions involving oxa-azaspiro systems?

  • Methodological Answer : Competing pathways may arise due to:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular nucleophilic attack but risk racemization .
  • Catalyst Choice : Scandium triflate improves oxa-azaspiro ring closure by stabilizing transition states, whereas Brønsted acids promote side reactions .
  • Data Reconciliation : Use kinetic studies (e.g., time-resolved 13C^{13}C-NMR) to identify rate-limiting steps and optimize temperature/pH .

Q. How can computational modeling predict the conformational stability of this spiro compound in drug design?

  • Methodological Answer :

  • DFT Calculations : Model the energy barrier for ring puckering using Gaussian09 with B3LYP/6-31G* basis sets to assess spirocyclic rigidity .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict bioavailability, focusing on hydrogen bonding with the carboxylic acid group .
  • Validation : Correlate computed dipole moments (e.g., ~5.2 Debye) with experimental dielectric constant measurements .

Q. What strategies mitigate hydrolysis of the benzyloxycarbonyl (Cbz) group during functionalization?

  • Methodological Answer :

  • Protection : Temporarily replace Cbz with acid-labile groups (e.g., Fmoc) during carboxylic acid derivatization .
  • pH Control : Maintain reaction pH > 7.5 to suppress Cbz cleavage, as demonstrated in analogous spirocyclic peptide syntheses .
  • Catalytic Hydrogenation : Use Pd/C under H2_2 (1 atm) for selective Cbz removal without oxa-azaspiro ring degradation .

Data-Driven Challenges

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Solubility Screen : Use a Chemspeed robotic platform to test 96 solvent mixtures (e.g., DMSO/THF, ethanol/hexane) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to identify optimal solvents for crystallization .
  • Contradiction Source : Discrepancies may arise from hydrate formation (e.g., monohydrate vs. anhydrous forms), confirmed via TGA-DSC .

Q. What analytical methods differentiate between enantiomers of this chiral spiro compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to achieve baseline separation (α > 1.5) .
  • CD Spectroscopy : Compare Cotton effects near 220 nm (carboxylic acid n→π^*) to assign absolute configuration .
  • X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with L-proline) for unambiguous stereochemical determination .

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